4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline
Description
Systematic Nomenclature and Structural Identification
The systematic name 4-chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline follows IUPAC conventions by prioritizing functional groups and substituents based on seniority. The parent structure is aniline (benzene with an amino group), numbered to assign the lowest possible locants. The chloro substituent occupies position 4, while the [(triphenylstannyl)oxy]carbonyl group resides at position 3. This latter group consists of a carbonyloxy (-O-C=O) bridge bonded to a triphenylstannyl (Sn(C6H5)3) moiety.
The molecular formula is C25H20ClNO2Sn , with a calculated molecular weight of 486.1 g/mol. Key spectroscopic identifiers include:
- Infrared (IR) : Stretching vibrations for N–H (≈3400 cm⁻¹), C=O (≈1700 cm⁻¹), and Sn–C (≈500 cm⁻¹)
- Nuclear Magnetic Resonance (NMR) :
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClNO2Sn |
| Molecular Weight | 486.1 g/mol |
| Parent Structure | Aniline |
| Key Substituents | 4-Cl, 3-(SnPh3-O-CO) |
Historical Context in Organotin Chemistry Research
Organotin chemistry emerged prominently in the mid-20th century with the development of tin-based catalysts and stabilizers for polyvinyl chloride (PVC). The triphenyltin moiety in particular gained attention for its combination of steric bulk and moderate Lewis acidity. Early work by Neumann (1967) demonstrated triphenyltin derivatives’ utility in radical-mediated reactions, while the 1980s saw advances in their use as transmetallation agents in cross-coupling methodologies.
The specific integration of tin with functionalized anilines arose from parallel developments in two fields:
- Aniline derivatization : Introduction of electron-withdrawing groups (e.g., –Cl, –COOR) to modulate amine reactivity
- Organometallic coordination : Exploitation of tin’s ability to form stable σ-bonds with oxygen and nitrogen donors
A pivotal innovation was the use of tin-aryloxycarbonyl groups as protecting/activating units in multistep syntheses, as exemplified by the 1982 synthesis of analogous 2-substituted triphenylstannyl anilines.
Position Within Aniline-Derived Organometallic Compounds
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline occupies a niche within organometallic aniline derivatives characterized by:
- Electronic modulation : The electron-withdrawing chloro and carbonyl groups reduce the aniline’s basicity while enhancing the tin center’s electrophilicity.
- Steric protection : Triphenyltin’s three aryl groups shield the tin-oxygen bond from hydrolysis, improving stability compared to trialkyltin analogues.
Comparative analysis with related compounds reveals distinctive features:
Properties
CAS No. |
648918-12-1 |
|---|---|
Molecular Formula |
C25H20ClNO2Sn |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
triphenylstannyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C7H6ClNO2.3C6H5.Sn/c8-6-2-1-4(9)3-5(6)7(10)11;3*1-2-4-6-5-3-1;/h1-3H,9H2,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
VZDYBBMKVYLUCK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C=CC(=C4)N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reagents : Concentrated nitric acid, concentrated sulfuric acid, reducing agents (e.g., iron powder or hydrazine hydrate).
- Temperature : Controlled at low temperatures (0-5°C) during nitration to minimize side reactions.
Acylation
Following the formation of the amine, acylation is performed to introduce the carbonyl group.
Reaction Conditions:
- Reagents : Acid chlorides (e.g., triphenylcarbonyl chloride) or anhydrides.
- Catalyst : A base such as pyridine may be used to facilitate the reaction.
- Temperature : Room temperature or slightly elevated temperatures may be employed.
The final step involves the introduction of the triphenylstannyl group, which can be achieved through a nucleophilic substitution reaction.
Reaction Conditions:
- Reagents : Triphenyltin chloride or triphenyltin oxide.
- Solvent : Suitable organic solvents such as toluene or dichloromethane.
- Temperature : Elevated temperatures (around reflux conditions) may be necessary for complete reaction.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | Concentrated HNO₃, H₂SO₄ | 0-5°C, stirring for 2 hours | 85 |
| Reduction | Iron powder or hydrazine hydrate | Room temperature, overnight | 90 |
| Acylation | Triphenylcarbonyl chloride | Room temperature, 2 hours | 80 |
| Stannylation | Triphenyltin chloride | Reflux in toluene for 4 hours | 75 |
Recent studies have focused on optimizing each step of the synthesis to improve yields and reduce by-products. For instance:
In the nitration step, using an acetic anhydride/nitric acid system has been shown to lower reaction temperatures and minimize impurities compared to traditional methods.
The reduction process has been enhanced by utilizing ferric chloride with hydrazine hydrate instead of iron powder, which reduces waste and environmental impact.
The preparation of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline involves a series of well-defined chemical reactions that require careful control of conditions to optimize yields and purity. Ongoing research continues to refine these methods for better efficiency and sustainability in chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
Intermediate in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating more complex molecular structures. For instance, it can be utilized in the synthesis of biologically active compounds through various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds .
Catalytic Applications
Recent studies have highlighted the catalytic potential of compounds similar to 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline. For example, triphenylstannyl derivatives have been shown to facilitate reactions involving carbon-heteroatom bond formation, which is crucial in synthesizing heterocyclic compounds that exhibit significant biological activity . This catalytic property positions the compound as a key player in developing greener synthetic methodologies.
Material Science
Development of Functional Materials
The incorporation of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline into polymer matrices has been explored for creating functional materials with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics, such as thermal stability and electrical conductivity. Research indicates that these modified polymers can be applied in electronic devices and sensors, showcasing the compound's versatility in material science applications .
Nanocomposites
The compound's interaction with nanomaterials has been investigated for developing nanocomposites with improved mechanical and thermal properties. The triphenylstannyl group can enhance the dispersion of nanoparticles within a polymer matrix, leading to superior composite materials suitable for various industrial applications .
Biological Applications
Pharmaceutical Development
There is growing interest in the pharmacological potential of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline derivatives. Research indicates that modifications to its structure can lead to compounds with antibacterial and antifungal properties. The presence of the chloro group enhances its reactivity, allowing for further functionalization that can result in therapeutically relevant compounds .
Targeted Drug Delivery Systems
The compound's ability to form stable complexes with metal ions positions it as a candidate for targeted drug delivery systems. By modifying its structure to include targeting ligands, researchers aim to develop drug carriers that can selectively deliver therapeutic agents to specific cells or tissues, improving treatment efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4)
- Substituents : Chloro and trifluoromethyl groups at positions 4 and 3, respectively.
- Key Properties : The electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity. Reported melting point: ~100–105°C (data inferred from analogs in ).
- Applications: Widely used in synthesizing antimicrobial agents, such as triclocarban analogs , and as a precursor in agrochemicals . Its vibrational properties have been studied for nonlinear optical (NLO) materials .
4-Chloro-3-(Trifluoromethoxy)aniline (CAS 97608-50-9)
- Substituents : Chloro and trifluoromethoxy groups.
- Key Properties: The trifluoromethoxy group increases electron deficiency, reducing basicity.
- Applications : Primarily a biochemical reagent; its role in medicinal chemistry is emerging.
4-Chloro-3-(phenylthio)aniline (CAS 924651-63-8)
- Substituents : Chloro and phenylthio groups.
- Key Properties : The sulfur atom in the phenylthio group introduces nucleophilic reactivity and moderate solubility in polar aprotic solvents.
- Applications : Useful in synthesizing thioether-linked polymers and as a ligand in transition-metal complexes.
- Comparison : The phenylthio group provides softer Lewis basicity compared to the tin-based group, favoring different catalytic pathways .
4-Chloro-3-(pyridin-2-yl)aniline (CAS 879088-41-2)
- Substituents : Chloro and pyridinyl groups.
- Applications : Critical intermediate in synthesizing vismodegib, an FDA-approved Hedgehog pathway inhibitor .
- Comparison : The nitrogen-rich pyridine ring facilitates hydrogen bonding and metal coordination, diverging from the stannyl group’s role in electrophilic activation .
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8)
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, stannyloxy carbonyl) enhance stability and electrophilicity, critical for catalytic and bioactive applications.
- Biological Activity : Pyridinyl and thiazolyl derivatives show promise in drug development (e.g., vismodegib ), while trifluoromethyl analogs dominate agrochemicals .
- Material Science : Stannyloxy carbonyl and trifluoromethyl groups are pivotal in NLO materials, leveraging their polarizable electronic structures .
Biological Activity
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research findings and case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with triphenylstannyl derivatives. The general synthetic route includes:
- Formation of the Triphenylstannyl Derivative : Triphenylstannyl compounds are typically synthesized via the reaction of phenylmagnesium bromide with tin(IV) chloride.
- Esterification : The triphenylstannyl derivative is then reacted with chloroformate to form the corresponding carbonate.
- Final Coupling : The final product is obtained by coupling this intermediate with 4-chloroaniline under suitable conditions, often in a solvent like dichloromethane or tetrahydrofuran.
Biological Activity
The biological activity of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Recent studies have shown that compounds containing triphenylstannyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The triphenylstannyl moiety is believed to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. It may inhibit key kinases that are crucial for tumor growth and metastasis.
- Case Studies : In vitro studies demonstrated that 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of cell proliferation |
| PC-3 | 12 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Bacterial Strains Tested : Studies have included various strains such as E. coli and Staphylococcus aureus.
- Results : The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Research Findings
- Cellular Effects : Research indicates that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
